5-(4-Benzyloxyphenyl)-3-cyanophenol
Description
5-(4-Benzyloxyphenyl)-3-cyanophenol is a phenolic derivative featuring a cyano (-CN) group at the 3-position and a 4-benzyloxyphenyl substituent at the 5-position of the aromatic ring. The benzyloxyphenyl moiety consists of a phenyl group linked via a benzyloxy (-OCH₂C₆H₅) group at its para position. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-10-18(12-19(22)11-16)17-6-8-20(9-7-17)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINGMYIRMVXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685008 | |
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-30-8 | |
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-3-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the hydrolysis of phenolic esters or ethers, which can be achieved through various reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Benzyloxyphenyl)-3-cyanophenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the cyano group to an amine group.
Substitution: This reaction can replace the benzyloxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Benzyloxyphenyl)-3-cyanophenol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds.
Biology: In biological research, this compound may be used in the study of enzyme interactions and as a probe for investigating biochemical pathways.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antifungal and anticancer activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-cyanophenol involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The benzyloxy group may enhance the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Cyano vs.
- Lipophilicity: The benzyloxy group common to all compounds contributes to increased lipophilicity, but the cyano group in the target compound may moderate this effect compared to the methoxy or alkyl substituents in analogues .
Physicochemical Properties
- Solubility: The presence of the polar cyano group may improve aqueous solubility relative to 4-benzyloxy phenol (C₁₃H₁₂O₂), which lacks additional polar substituents . However, solubility is expected to be lower than that of 5-(4-Benzyloxyphenyl)nicotinic acid due to the latter's ionizable -COOH group .
- Thermal Stability: The rigid aromatic structure of 5-(4-Benzyloxyphenyl)-3-cyanophenol may confer higher melting points compared to aliphatic derivatives like the sPLA₂ inhibitor () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
